Disodium;2,3,4,5-tetrahydroxyhexanedioate
Description
Contextualizing Disodium (B8443419) Tartrate within Organic and Inorganic Chemistry
Disodium tartrate serves as a versatile reagent in both organic and inorganic chemistry, primarily due to its chelating, buffering, and chiral properties.
In the realm of inorganic chemistry , disodium tartrate is extensively used as a chelating agent or ligand for the preparation of metal complexes. atamanchemicals.comchemicalbook.com The tartrate anion can coordinate with various bivalent metal ions such as Mn, Fe, Co, Ni, Cu, and Zn to form stable solid-state compounds. atamanchemicals.comatamankimya.com This property is harnessed in various applications, including the synthesis of metal oxide nanoparticles through the thermal decomposition of these complexes. chemicalbook.com For instance, reacting copper(II) and cobalt(II) salts with disodium tartrate yields their respective tartrate complexes, which can then be thermally treated to produce nanoparticles of copper and cobalt oxides. chemicalbook.com Furthermore, an iron-sodium tartrate complex, prepared by reacting a trivalent iron salt with sodium tartrate, is utilized in the preparation of a solvent for cellulose. google.com
In organic chemistry , disodium tartrate and its parent acid, tartaric acid, are invaluable in the field of stereochemistry. One of its most critical roles is as a chiral resolving agent. libretexts.orgnih.gov Racemic mixtures, which contain equal amounts of two enantiomers, can be separated by reacting them with a single enantiomer of a chiral compound like tartaric acid. This reaction forms a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by methods such as crystallization. libretexts.orglibretexts.org Once separated, the individual enantiomers can be recovered. For example, a racemic mixture of a chiral amine can be resolved using enantiomerically pure tartaric acid to form diastereomeric salts. libretexts.org Beyond resolution, tartrate derivatives are employed as chiral building blocks in the asymmetric synthesis of complex, biologically active molecules. nih.gov The defined stereochemistry of tartrates allows for the precise introduction of two stereocenters into a target molecule, which is crucial for the synthesis of natural products and their structural analogs. nih.gov
Additionally, disodium tartrate serves as a buffering agent, helping to maintain a stable pH in chemical reactions, and as a sequestrant. atamanchemicals.comfao.org It is also used in analytical chemistry as a primary standard for the Karl Fischer titration, a method used to determine the water content in various substances, due to the precise amount of water in its dihydrate crystal structure. atamanchemicals.comwikipedia.org
Stereochemical Considerations and Enantiomeric Forms of the Tartrate Moiety
The chemical behavior and applications of disodium tartrate are intrinsically linked to the stereochemistry of the tartrate anion. Tartaric acid possesses two chiral carbon atoms, leading to the existence of different stereoisomers. quora.com Theoretically, with two chiral centers, 2² or four stereoisomers are possible. quora.com However, due to the symmetrical nature of the molecule, where the groups attached to both chiral carbons are identical, only three stereoisomers exist: two enantiomers that are optically active and one meso form that is optically inactive. quora.comstackexchange.com
The three stereoisomers of tartaric acid are:
L-(+)-tartaric acid: This is the naturally occurring isomer, found in many fruits, especially grapes. researchgate.net Its disodium salt is Disodium L-(+)-tartrate. nih.gov
D-(-)-tartaric acid: This is the enantiomer of the natural form and is less common. Its corresponding salt is Disodium D-(-)-tartrate. nih.gov
meso-tartaric acid: This is an achiral diastereomer of the other two forms. stackexchange.com It possesses a plane of symmetry, which results in its optical inactivity due to internal compensation. quora.com The disodium salt is known as meso-disodium tartrate. chemspider.com
A racemic mixture, known as racemic acid, is an equal mixture of the L-(+) and D-(-) enantiomers and is also optically inactive due to external compensation. nih.gov
The distinct spatial arrangement of the hydroxyl and carboxyl groups in each stereoisomer dictates their interaction with other chiral molecules and with plane-polarized light. This stereospecificity is fundamental to the use of tartrates in chiral resolution and asymmetric synthesis. libretexts.orgnih.gov The ability to obtain enantiomerically pure forms of tartaric acid and its salts, like disodium tartrate, provides chemists with powerful tools to control the stereochemical outcome of reactions and to synthesize complex chiral molecules with high precision. nih.gov
Interactive Data Table: Properties of Disodium Tartrate Isomers
| Property | Disodium L-(+)-tartrate | Disodium D-(-)-tartrate | Disodium meso-tartrate (B1217512) |
| Molecular Formula | C₄H₄Na₂O₆ nih.gov | C₄H₄Na₂O₆ nih.gov | C₄H₄Na₂O₆ chemspider.com |
| Molecular Weight (anhydrous) | 194.05 g/mol nih.gov | 194.05 g/mol nih.gov | 194.05 g/mol nih.gov |
| Molecular Weight (dihydrate) | 230.08 g/mol wikipedia.org | Not specified | Not specified |
| Appearance | White crystalline powder chemicalbook.com | Not specified | Not specified |
| Solubility in water | Soluble wikipedia.org | Not specified | Not specified |
| Optical Rotation [α]D | +25.0° to +27.0° (c=10, H₂O) lobachemie.com | -9.2° (varies) | 0° (optically inactive) quora.com |
| CAS Number (anhydrous) | 868-18-8 nih.gov | 109175-69-1 | Not specified |
| CAS Number (dihydrate) | 6106-24-7 chemicalbook.com | Not specified | Not specified |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2,3,4,5-tetrahydroxyhexanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAGXRIGDWCIET-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Mechanistic Investigations of Disodium;2,3,4,5 Tetrahydroxyhexanedioate
Industrial and Laboratory Scale Synthesis Methodologies
The production of disodium (B8443419) tartrate can be achieved through several key chemical and biotechnological methods. These processes are designed to yield high-purity products suitable for various applications, from a sequestrant and stabilizer in food products to a component in chemical synthesis. fao.org
Hydrolysis of Epoxysuccinate-Derived Precursors under Controlled Conditions
A significant synthetic route to disodium tartrate involves the hydrolysis of an epoxysuccinate, which can be derived from the epoxidation of maleic or fumaric acid. google.com This method is particularly valuable for producing d,l-tartaric acid and its salts. google.com The process is typically conducted in an aqueous solution. google.com
To enhance reaction efficiency and minimize the formation of impurities, the hydrolysis is often carried out under superatmospheric pressure and at elevated temperatures, specifically up to about 200°C. google.com A crucial factor in this process is maintaining the pH within a range of approximately 6 to 11. google.com Operating within this mild pH range helps to avoid the generation of side products that are common at more extreme pH levels. google.com For instance, at a lower pH (around 1-5), the formation of meso-tartrate (B1217512) is more prevalent, while at a high pH, polyepoxysuccinate byproducts can be produced. google.com
Research has demonstrated that by carefully controlling these reaction parameters, it is possible to achieve a high conversion rate of the epoxysuccinate to d,l-tartrate, with conversions reaching up to 96% and purity levels of the resulting tartaric acid or its alkali metal salt as high as 98 percent. google.com The reaction time can also be significantly shortened, often to about one hour. google.com
Table 1: Influence of pH on Byproduct Formation in Epoxysuccinate Hydrolysis
| pH Range | Predominant Byproducts | Notes |
|---|---|---|
| 1 - 5 | meso-tartrate | Reduced formation in the optimized process. google.com |
| 6 - 11 | Minimal byproducts | Optimal range for high purity d,l-tartrate. google.com |
Neutralization and Crystallization Processes from Tartaric Acid Precursors
A straightforward and widely used method for synthesizing disodium tartrate is the neutralization of tartaric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. wikipedia.org This reaction is typically performed in an aqueous solution at room temperature. The resulting disodium tartrate can then be isolated through crystallization. atamanchemicals.com
The chemical equation for the neutralization with sodium hydroxide is: C₄H₆O₆ + 2NaOH → C₄H₄Na₂O₆ + 2H₂O
In an industrial context, this process is often linked to the wine industry, where tartaric acid is a natural byproduct. nih.govatamanchemicals.com The tartaric acid present in grape juice can be neutralized to form disodium tartrate. For purification, the resulting salt can be crystallized from a warm, dilute aqueous sodium hydroxide solution upon cooling. atamanchemicals.com
The crystallization process is influenced by various factors, including temperature, pH, and the presence of other colloids. uu.nlresearchgate.net In wine, for example, natural colloids like mannoproteins can inhibit the growth of tartrate crystals, a mechanism studied using techniques like dynamic light scattering. uu.nlresearchgate.net
Bioprocess-Oriented Production Routes and Derivations
Biotechnological methods offer an alternative and highly stereospecific route to tartaric acid and its salts. These processes often utilize microorganisms or their enzymes to catalyze the desired transformation. A key enzyme in this field is cis-epoxysuccinate hydrolase (CESH), which catalyzes the asymmetric hydrolysis of cis-epoxysuccinate to produce enantiomerically pure L-(+)- or D-(−)-tartaric acid. nih.gov
Bacteria possessing CESH activity were first discovered in the 1970s, and since then, numerous strains from genera such as Pseudomonas, Agrobacterium, and Rhizobium have been identified and applied in industrial tartaric acid production. nih.gov Some strains, like Corynebacterium JZ-1, have shown molar conversion rates of cis-epoxysuccinate as high as 96%. nih.gov
The general bioprocess involves the following steps:
Fermentation: Culturing of a selected microorganism that produces CESH. The formation of the enzyme can often be induced by adding sodium cis-epoxysuccinate to the fermentation medium. nih.gov
Enzymatic Hydrolysis: The microbial cells or the purified enzyme are then used to hydrolyze cis-epoxysuccinate. The reaction is typically conducted under mild conditions, such as a temperature of around 40°C and a controlled pH (often between 7.0 and 8.0). google.com
Product Isolation: The resulting tartaric acid is then recovered from the reaction mixture. This can be achieved by precipitation as a calcium salt (calcium tartrate) followed by acidification to yield the free acid, which can then be converted to disodium tartrate. google.com
This biocatalytic approach is notable for producing tartaric acid with a very high enantiomeric excess, often close to 100%. nih.gov
Control and Minimization of Byproduct Formation during Disodium Tartrate Synthesis
The formation of unwanted byproducts is a key challenge in the chemical synthesis of disodium tartrate, impacting yield and purity. In the hydrolysis of epoxysuccinate, as previously mentioned, pH control is paramount. Maintaining a pH between 6 and 11 is effective in minimizing the formation of meso-tartrate and polyepoxysuccinate. google.com
Another strategy to suppress byproduct formation during the epoxidation of maleic acid salts to form the epoxysuccinate precursor involves conducting the reaction in an aqueous solution containing a water-soluble alcohol, such as methanol (B129727). google.com This approach has been found to yield cis-epoxysuccinate with high purity and in high yield, consequently leading to a purer final tartrate product. google.com
Table 2: Comparison of Synthesis Methods for Disodium Tartrate
| Method | Key Precursors | Typical Conditions | Advantages | Key Challenges/Byproducts |
|---|---|---|---|---|
| Epoxysuccinate Hydrolysis | Epoxysuccinate (from maleic/fumaric acid) | Elevated temp. & pressure, pH 6-11 google.com | High conversion and purity google.com | meso-tartrate, polyepoxysuccinate google.com |
| Neutralization | Tartaric Acid, Sodium Hydroxide/Carbonate | Aqueous solution, room temperature | Simple, utilizes byproduct from wine industry atamanchemicals.com | Purity depends on starting tartaric acid |
| Bioprocess | cis-epoxysuccinate, Microorganisms (e.g., Pseudomonas) | Mild temp. & pH (e.g., 40°C, pH 7.0-8.0) google.com | High enantiomeric purity nih.gov | Process complexity, enzyme stability |
Table 3: Compound Names Mentioned in the Article
| IUPAC Name | Common Name(s) |
|---|---|
| Disodium;2,3,4,5-tetrahydroxyhexanedioate | Disodium tartrate, Sodium tartrate nih.gov |
| 2,3-dihydroxybutanedioic acid | Tartaric acid |
| cis-1,2-Epoxysuccinic acid | cis-Epoxysuccinic acid nih.gov |
| (2R,3S)-2,3-dihydroxybutanedioic acid | meso-Tartaric acid google.com |
| Sodium hydrogen carbonate | Sodium bicarbonate wikipedia.org |
| Potassium hydrogen (2R,3R)-2,3-dihydroxybutanedioate | Potassium bitartrate (B1229483), Potassium hydrogen tartrate uu.nl |
| Carboxymethyl cellulose | - |
| Maleic acid | - |
| Fumaric acid | - |
| Sodium hydroxide | - |
| Sodium carbonate | - |
| Calcium tartrate | - |
| Methanol | - |
Coordination Chemistry and Complexation Dynamics of the Tartrate Ligand
Ligand Properties of the Tartrate Ion in Metal Complexation
The tartrate ion's efficacy as a ligand stems from its molecular structure, which includes two carboxylate and two hydroxyl functional groups. rsc.org These groups can donate lone pairs of electrons to a metal center, leading to the formation of stable chelate rings. A chelating agent is a molecule that can form several coordinate bonds to a single metal ion. mhchem.org The tartrate ion is a potent example, capable of acting as a bidentate, tridentate, or even tetradentate ligand. cdnsciencepub.com
Formation and Characterization of Disodium (B8443419) Tartrate-Metal Complexes
Disodium tartrate is frequently used as a precursor for the synthesis of metal-tartrate complexes. atamanchemicals.comchemicalbook.comchemdad.com These reactions typically involve reacting an aqueous solution of disodium tartrate with a salt of the desired metal ion, often leading to the precipitation or crystallization of the metal-tartrate complex. chemicalbook.comgoogle.com
The tartrate ligand readily forms complexes with a variety of divalent first-row transition metals. atamanchemicals.comchemicalbook.comchemdad.com Research has demonstrated the synthesis of solid-state compounds of tartrate with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). atamanchemicals.comchemicalbook.comchemdad.comnih.gov
Copper (Cu²⁺): The interaction between tartrate and copper(II) is well-documented. Potentiometric and spectroscopic studies show that copper(II) ions tend to form dimeric complexes, such as Cu₂Tar₂, in aqueous solutions. mdpi.comnih.gov In alkaline media, the chelating activity of the tartrate ion facilitates the formation of anionic complexes like [Cu(OH)₂C₄H₄O₆]²⁻. mdpi.com
Cobalt (Co²⁺) and Nickel (Ni²⁺): Unlike copper, cobalt(II) and nickel(II) ions typically form monomeric complexes with tartrate. mdpi.comnih.gov Studies have identified the formation of species such as [Co(Tar)], [Co(Tar)(OH)]⁻, and [Co(Tar)₂]²⁻. nih.gov Similarly, Ni(II) forms polymeric structures like diaquabis((R,R)-tartrato)dinickel(II), where the tartrate ligands bridge the metal centers. acs.org Single crystals of cobalt tartrate have been grown and characterized, showing an orthorhombic structure. isca.me
Manganese (Mn²⁺): In the presence of competing ligands, the tartrate ion shows a strong preference for coordinating with Mn(II). Studies involving mixed-ligand systems have shown that Mn(II) selectively forms a neutral Mn(II)-tartrate hydrate (B1144303) complex even when another potential ligand is present in excess. researchgate.net
Iron (Fe²⁺/Fe³⁺): Iron-tartrate complexes are also well-established. Stable iron(III)-sodium tartrate complexes (FeTNa) can be formed in alkaline solutions, with a typical molar ratio of 1:3:6 for iron(III), tartaric acid, and NaOH, respectively. lenzing.com
Zinc (Zn²⁺): Zinc(II) readily forms complexes with the tartrate ligand, and mixed-metal tartrate complexes containing zinc have been synthesized and characterized. nih.gov
Table 1: Examples of Divalent Transition Metal-Tartrate Complexes
| Metal Ion | Example Complex Formula | Observation/Structure Type | Reference(s) |
| Copper(II) | [Cu₂(Tar)₂(OH)₂] | Dimeric | mdpi.com, nih.gov |
| [Cu(OH)₂C₄H₄O₆]²⁻ | Anionic, Monomeric | mdpi.com | |
| Cobalt(II) | [Co(Tar)] | Monomeric | nih.gov |
| [Co(Tar)₂]²⁻ | Monomeric | nih.gov | |
| Nickel(II) | [Ni₂(C₄H₄O₆)₂(H₂O)₂]·3H₂O | Polymeric, Dinuclear | acs.org |
| Manganese(II) | [Mn(C₄H₄O₆)(H₂O)] | Neutral Hydrate Complex | researchgate.net |
| Iron(III) | FeTNa Complex | Stable in Alkaline Solution | lenzing.com |
| Zinc(II) | [ZnMg(C₄H₄O₆)₂·xH₂O] | Mixed-Metal Complex | nih.gov |
The formation of a metal-tartrate complex is a chelation process where the tartrate ligand wraps around the metal ion, forming a stable, ring-like structure known as a chelate. numberanalytics.com This process involves the coordination of the metal ion with the carboxylate oxygen atoms and, depending on pH and the metal ion, the hydroxyl oxygen atoms.
The stability of these complexes is quantified by their stability constants (log β) or formation constants (log K). These constants are determined experimentally using techniques such as potentiometric titration, spectrophotometry, and solvent extraction. cdnsciencepub.commdpi.comnih.gov Potentiometric measurements, for instance, involve monitoring the pH of a solution as a titrant is added, allowing for the calculation of the concentrations of the various complex species at equilibrium. mdpi.comnih.gov Computer analysis of this data then yields the stability constants. nih.gov Studies have identified complexes with metal-to-ligand ratios of 1:1 and 1:2 for many divalent metals. cdnsciencepub.commdpi.com
Table 2: Selected Stability Constants (log β) for Metal-Tartrate Complexes
| Metal Ion | Complex Species | Molar Ratio (M:L) | log β | Method | Reference(s) |
| Copper(II) | Cu₂(Tar)₂ | 2:2 | 16.71 | Potentiometry | mdpi.com, nih.gov |
| Cu₂(Tar)₂(OH) | 2:2 | 9.94 | Potentiometry | mdpi.com, nih.gov | |
| Cu₂(Tar)₂(OH)₂ | 2:2 | 1.83 | Potentiometry | mdpi.com, nih.gov | |
| Cobalt(II) | Co(Tar) | 1:1 | 3.52 | Potentiometry | nih.gov |
| Co(Tar)(OH) | 1:1 | -4.43 | Potentiometry | nih.gov | |
| Nickel(II) | Ni(Tar) | 1:1 | 3.63 | Potentiometry | mdpi.com |
| Ni(Tar)₂ | 1:2 | 6.00 | Potentiometry | mdpi.com | |
| Europium(III) | Eu(Tar)⁺ | 1:1 | 4.07 | Solvent Extraction | cdnsciencepub.com |
| Eu(Tar)₂⁻ | 1:2 | 7.18 | Solvent Extraction | cdnsciencepub.com |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH.
A variety of analytical techniques are employed to elucidate the structure and coordination environment of metal-tartrate complexes.
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. It has been used to confirm the dinuclear bridged structure of a nickel(II) tartrate complex and the coordination sphere in lanthanide-tartrate frameworks. rsc.orgacs.orgnih.gov Powder XRD is used to identify the crystal structure of polycrystalline materials, such as the orthorhombic structure of cobalt tartrate. isca.me
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups involved in coordination. Shifts in the vibrational frequencies of the carboxylate (C=O) and hydroxyl (O-H) groups upon complexation provide direct evidence of their binding to the metal ion. nih.govisca.me It can also confirm the presence of water of hydration in the crystal structure. isca.me
Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination geometry around the metal ion. mdpi.comisca.me
Electron Paramagnetic Resonance (EPR): For complexes with unpaired electrons (paramagnetic), such as those of copper(II), EPR spectroscopy is a powerful tool for probing the electronic structure and symmetry of the metal's coordination environment. mdpi.comnih.gov
Other Techniques: A suite of other methods including thermogravimetric analysis (TGA), circular dichroism (CD), elemental analysis, and magnetic susceptibility measurements are also used to fully characterize these complexes. nih.govmdpi.comnih.gov
Table 3: Spectroscopic and Structural Characterization Techniques for Tartrate Complexes
| Technique | Information Obtained | Example Application | Reference(s) |
| X-ray Diffraction | 3D atomic structure, bond lengths, crystal system | Elucidation of Ni(II) and Cr(III) tartrate structures | rsc.org, acs.org |
| FTIR Spectroscopy | Identification of coordinating functional groups (C=O, O-H) | Characterization of Co(II) and mixed-metal tartrate complexes | nih.gov, isca.me |
| UV-Vis Spectroscopy | Electronic transitions, coordination geometry | Study of Co(II), Ni(II), and Cu(II) tartrate complexes | mdpi.com, isca.me |
| EPR Spectroscopy | Electronic structure of paramagnetic metal centers | Probing the dimeric structure of Cu(II) tartrate complexes | mdpi.com, nih.gov |
| Circular Dichroism | Chiral properties, solution-state structure | Defining coordination mode in Co(II), Ni(II), Cu(II) complexes | mdpi.com |
Role of Tartrate Complexes in Aqueous Solution Chemistry and Separation Processes
The ability of the tartrate ion to form stable, often water-soluble, complexes with metal ions underpins its use in various aqueous chemical processes and separation technologies. mdpi.comresearchgate.net
The formation of metal-tartrate complexes can significantly alter the properties of metal ions in solution, such as their solubility and reactivity. For example, the solubility of calcium tartrate increases significantly in highly alkaline solutions due to the formation of soluble calcium-tartrate-hydroxide complexes. researchgate.net Similarly, iron(III) forms stable, soluble complexes with sodium tartrate in alkaline aqueous media, preventing the precipitation of iron(III) hydroxide (B78521). lenzing.com
This chelating property is exploited in separation science. Tartaric acid is used as a complexing agent in ion-exchange chromatography for the separation of metal ions, including rare earth elements and transition metals. cdnsciencepub.comdcu.ie In this technique, a solution containing a mixture of metal ions is passed through a column packed with an ion-exchange resin. By adding tartrate to the eluent (the mobile phase), the metal ions form complexes with varying stabilities. The more stable a complex is, the less it interacts with the stationary resin, and the faster it moves through the column, allowing for the separation of the different metals. dcu.ie This approach has been successfully used to separate mixtures such as Zn(II), Co(II), and Mn(II). dcu.ie
Furthermore, the chelating power of tartrate is applied in hydrometallurgy for the leaching of metals from ores. An alkaline solution containing tartrate ions has been shown to be effective in extracting copper from oxidized minerals by forming a soluble copper-tartrate complex. mdpi.com This principle also extends to the removal of heavy metals from various matrices; for instance, potassium tartrate has been demonstrated to effectively reduce the levels of lead and cadmium in rice during soaking and cooking by forming water-soluble chelates that can be washed away. nih.govnih.gov
Crystal Engineering and Polymorphism of Disodium;2,3,4,5 Tetrahydroxyhexanedioate
Crystallographic Analysis of Disodium (B8443419) Tartrate Hydrates and Anhydrous Forms
Disodium tartrate is well-known for its ability to crystallize as a dihydrate (C₄H₄Na₂O₆ · 2H₂O), which is its most common and stable form under ambient conditions. wikipedia.orgatamanchemicals.com The crystal structure of disodium tartrate dihydrate has been extensively studied, revealing a precise arrangement of tartrate anions, sodium cations, and water molecules within the crystal lattice. atamanchemicals.comnih.govnih.gov This specific incorporation of water molecules makes it a reliable primary standard for Karl Fischer titration, a method used to determine water content. wikipedia.orgchemicalbook.com
The dihydrate form is characterized as transparent, colorless crystals. atamanchemicals.com Upon heating, it loses its water of crystallization at approximately 120-150°C. chemicalbook.comguidechem.com The anhydrous form (C₄H₄Na₂O₆) can be obtained through the dehydration of the dihydrate. wikipedia.org
Hydrates can be classified as stoichiometric or non-stoichiometric. Stoichiometric hydrates contain a fixed number of water molecules in their crystal lattice, while non-stoichiometric hydrates can have a variable amount of water. nih.gov Disodium tartrate dihydrate is a stoichiometric hydrate (B1144303), where the water molecules play a crucial role in stabilizing the crystal structure through a network of hydrogen bonds. nih.govrsc.org The crystal structure of hydrates can be significantly different from their anhydrous counterparts, which can, in turn, affect their physical properties. nih.gov
Interactive Data Table: Crystallographic Data for Disodium Tartrate Forms
| Property | Disodium Tartrate Dihydrate | Disodium Tartrate Anhydrous |
| Chemical Formula | C₄H₈Na₂O₈ | C₄H₄Na₂O₆ |
| Molar Mass | 230.082 g/mol wikipedia.org | 194.051 g/mol wikipedia.org |
| Appearance | White, colorless, odorless crystals atamanchemicals.com | Data not available |
| Crystal System | Orthorhombic wikipedia.org | Data not available |
| Density | 1.545 g/cm³ wikipedia.org | Data not available |
| Water Content | ~15.66% chemicalbook.com | 0% |
| Solubility in Water | Soluble wikipedia.org | Data not available |
| Solubility in Ethanol | Insoluble wikipedia.org | Data not available |
Polymorphic Behavior and Crystalline Phase Transitions of Disodium Tartrate
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties. While information on the specific polymorphism of disodium tartrate itself is not extensively detailed in the provided search results, the tartrate moiety is known to be involved in polymorphic systems. researchgate.net For instance, potassium hydrotartrate, a related tartrate salt, demonstrates polymorphism with various crystal shapes observed. researchgate.net
Phase transitions in disodium tartrate are primarily associated with its dehydration. The dihydrate form is thermodynamically stable up to around 120°C, at which point it begins to lose its water of crystallization, transforming into the anhydrous form. guidechem.com This transition can be studied using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net TGA would show a weight loss corresponding to the two water molecules, while DSC would indicate the endothermic process of dehydration. researchgate.net Further heating leads to decomposition of the compound. guidechem.com Some sources indicate a phase transition temperature of 230°C and decomposition above 195°C, though these values can vary depending on the experimental conditions. atamanchemicals.com
The study of hydrates and their transitions is critical, as the presence of different hydrated forms can be considered a type of polymorphism (sometimes termed "pseudopolymorphism"). nih.gov The stability of these different forms is dependent on factors like temperature and relative humidity. nih.gov
Influence of Crystallization Conditions on Disodium Tartrate Morphology and Growth
The conditions under which a compound is crystallized have a profound impact on the resulting crystal's morphology (shape) and size. researchgate.net Key parameters that can be controlled include the level of supersaturation, temperature, pH, and the presence of additives or impurities. nih.govresearchgate.net For disodium tartrate, crystallization is typically achieved by cooling a warm, concentrated aqueous solution of sodium hydroxide (B78521) neutralized with tartaric acid. chemicalbook.comguidechem.com
The rate of cooling and the degree of supersaturation are critical. High supersaturation levels can lead to rapid nucleation and the formation of smaller, potentially less perfect crystals, sometimes with a wider size distribution. researchgate.netnih.gov Slower crystallization processes, achieved at lower supersaturation, generally favor the growth of larger, more well-defined crystals. nih.gov The pH of the crystallization medium is also a significant factor, as it affects the ionization state of the tartaric acid and can influence crystal growth. cosmeticsinfo.org
For tartrate systems, various molecules can act as inhibitors or modifiers. For example, in the crystallization of calcium oxalate, another dicarboxylate salt, tartrate itself can act as an inhibitor. mdpi.com This suggests that molecules with structural similarities to the tartrate ion could potentially modify the crystallization of disodium tartrate. The presence of certain chelating agents, like potassium tartrate and citrate, has been shown to influence the behavior of metal ions in solution, which could indirectly affect the crystallization of their salts. nih.gov The specific effects of different additives on disodium tartrate morphology would depend on the nature of the molecular interactions between the additive and the various crystal faces. nih.gov
Crystallization is a two-step kinetic process: nucleation followed by crystal growth. youtube.commdpi.com Nucleation is the initial formation of stable, tiny crystalline entities (nuclei) from a supersaturated solution. youtube.com This can occur homogeneously within the solution or heterogeneously on surfaces or impurities. youtube.com The rate of nucleation is highly dependent on the level of supersaturation; a higher supersaturation generally leads to a higher nucleation rate. nih.gov
Kinetic studies can be performed to understand these processes for disodium tartrate. mdpi.com Techniques like turbidimetric assays can monitor the onset of crystallization (induction time), which is related to the nucleation rate. nih.govmdpi.com Agitation or stirring of the solution can also significantly impact the kinetics, often accelerating nucleation. mdpi.com Understanding the nucleation and growth kinetics is essential for controlling the crystal size distribution and morphology in industrial crystallization processes. nih.govyoutube.com
Co-crystallization Strategies Involving the Tartrate Moiety for Targeted Solid Forms
Co-crystallization is a powerful crystal engineering technique used to create new solid forms with modified physicochemical properties, such as solubility, stability, and bioavailability. nih.govresearchgate.net A co-crystal is a multi-component crystalline solid where the components (an active pharmaceutical ingredient and a co-former) are present in a stoichiometric ratio and are linked by non-covalent interactions, most commonly hydrogen bonds. nih.govresearchgate.net
The tartrate moiety, with its multiple hydroxyl and carboxyl groups, is an excellent candidate for forming co-crystals due to its ability to act as both a hydrogen bond donor and acceptor. wikipedia.org Tartaric acid itself is frequently used as a co-former in the development of pharmaceutical co-crystals to improve the properties of poorly soluble drugs. nih.govrjptonline.org
Strategies for designing co-crystals often involve selecting co-formers that can form robust hydrogen-bonding networks with the target molecule. researchgate.net The tartrate anion can participate in the formation of stable complexes with various metal ions, which is a principle used in the preparation of solid-state compounds. chemicalbook.comchemdad.com This complexing ability also extends to forming structures with other organic molecules. For example, potassium sodium tartrate (Rochelle salt) forms a well-defined crystal structure where the tartrate molecules are bonded to the metal ions and water molecules. chemicalbook.comroyalsocietypublishing.org Similar principles can be applied to design co-crystals of disodium tartrate with other suitable molecules, aiming to create novel solid forms with desired properties. Various methods can be employed for co-crystal synthesis, including solvent evaporation, slurry co-crystallization, and grinding techniques. nih.govmdpi.com
Catalytic Applications and Reaction Modulating Roles of Disodium;2,3,4,5 Tetrahydroxyhexanedioate
Disodium (B8443419) Tartrate in Asymmetric Synthesis and Chiral Induction
The fundamental value of tartrates in asymmetric synthesis lies in their ability to create a chiral environment around a metallic catalytic center. This induced chirality allows for the selective formation of one enantiomer of a product over the other, a critical requirement in the synthesis of pharmaceuticals and bioactive natural products. wayne.edu While disodium tartrate itself is used to prepare certain chiral reagents, it is the esterified forms, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), that are famously employed as chiral ligands in one of the most powerful reactions in asymmetric synthesis. dalalinstitute.comyoutube.com
The Sharpless-Katsuki asymmetric epoxidation is a landmark enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with exceptionally high predictability and stereoselectivity. wikipedia.orgorganic-chemistry.org The catalytic system responsible for this transformation is generated in situ from titanium tetra(isopropoxide) (Ti(O-i-Pr)₄), an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral tartrate ester like DET. dalalinstitute.comnumberanalytics.com
The mechanism involves the displacement of isopropoxide groups on the titanium center by the bidentate tartrate ester, forming a dimeric titanium-tartrate complex. wayne.edumdpi.comchemtube3d.com This complex then coordinates with both the allylic alcohol substrate and the TBHP oxidant. organic-chemistry.org The rigid, C₂-symmetric chiral environment created by the tartrate ligand around the titanium atom dictates the facial selectivity of the epoxidation, meaning it controls which face of the alkene double bond the oxygen atom is delivered to. youtube.comslideshare.net
The choice of the tartrate ester enantiomer directly controls the stereochemistry of the resulting epoxide. oregonstate.edu Using L-(+)-diethyl tartrate directs the epoxidation to one face of the prochiral allylic alcohol, while D-(−)-diethyl tartrate directs it to the opposite face, both typically achieving over 90% enantiomeric excess (% ee). mdpi.comoregonstate.edu This reliability and high fidelity have made the Sharpless epoxidation an indispensable tool in synthetic organic chemistry. wayne.eduwikipedia.org
| Allylic Alcohol Substrate | Tartrate Ester Used | Resulting Epoxide Stereochemistry | Enantiomeric Excess (% ee) |
| Geraniol | L-(+)-Diethyl Tartrate | (2R,3R)-2,3-Epoxygeraniol | >95% |
| Cinnamyl alcohol | D-(-)-Diethyl Tartrate | (2S,3S)-3-Phenyl-2,3-epoxy-1-propanol | >98% |
| (Z)-2-Hexen-1-ol | L-(+)-Diethyl Tartrate | (2R,3S)-2,3-Epoxy-1-hexanol | >95% |
| Allyl alcohol | D-(-)-Diethyl Tartrate | (S)-Glycidol | >90% |
Promotion and Stabilization of Metal Nanoparticle Synthesis
The synthesis of metal nanoparticles with controlled size, shape, and stability is crucial for their application in fields ranging from catalysis to nanomedicine. Disodium tartrate and other tartrate salts play a significant role in these syntheses, often acting simultaneously as a reducing agent and, more critically, as a surface stabilizer or capping agent. atamanchemicals.comysxbcn.comtechscience.com
A capping agent is a substance that adsorbs to the surface of a growing nanoparticle, preventing uncontrolled growth and aggregation. nih.govrsc.org This stabilization is essential for maintaining the unique properties of the nanoparticles, which are highly dependent on their size and morphology. nih.gov Tartrate, with its multiple coordination sites (two carboxylates and two hydroxyls), is an effective capping agent. ysxbcn.comtechscience.com
During nanoparticle synthesis, tartrate anions can bind to the surface of the nascent metal particles. ysxbcn.com This surface coordination creates a protective layer that provides electrostatic and/or steric repulsion between particles, preventing them from fusing together into larger, less useful aggregates. nih.gov Furthermore, the specific binding of tartrate to certain crystallographic faces of the metal can slow or block growth in that direction, allowing for the controlled synthesis of anisotropic shapes like nanoplates or nanorods. ysxbcn.com For example, in the synthesis of silver nanoplates, tartrate has been shown to act as both a reducing agent and a capping agent that adheres to the (111) facet of silver seeds, blocking its growth and promoting the formation of plate-like structures. ysxbcn.comresearchgate.net The tartrate layer also enhances the biocompatibility of nanoparticles by shielding the metallic surface, which can reduce cytotoxicity. techscience.com
| Metal Nanoparticle | Precursor | Tartrate Role | Observed Effect |
| Silver (Ag) | Silver Nitrate (AgNO₃) | Reducing & Capping Agent | Promotes formation of triangular nanoplates by capping (111) facets. ysxbcn.com |
| Copper (Cu) | Copper (II) Salts | Complexing Agent/Precursor | Forms copper tartrate complexes that decompose upon heating to form Cu oxide nanoparticles. atamanchemicals.com |
| Gold (Au) | Gold (III) Salts | Stabilizer & Capping Agent | Stabilizes nanoparticles, preventing aggregation and controlling particle size. nih.gov |
| Magnesium (Mg) | Magnesium Chloride (MgCl₂) | Reactant/Precursor | Used in the wet chemical synthesis of magnesium tartrate nanoparticles. isroset.org |
Modulation of Chemical Reaction Pathways and Kinetics
Beyond its specific roles in epoxidation and nanoparticle synthesis, the tartrate ligand can more broadly modulate the pathways and kinetics of chemical reactions by influencing the coordination environment of a metal center. nih.govlibretexts.org When a ligand like tartrate binds to a metal ion, it alters the metal's electronic properties, which in turn affects the reactivity of the entire complex and the rates of subsequent ligand substitution steps. umass.eduslideshare.net
This modulation is evident in the Sharpless epoxidation, where the coordination of the tartrate ligand to titanium is proposed to weaken the peroxide O-O bond, lowering the activation energy for oxygen transfer compared to the uncatalyzed reaction. mdpi.com The tartrate ligand essentially pre-organizes the reactants within the catalyst's coordination sphere, creating a more energetically favorable reaction pathway. mdpi.com
| Reaction System | Role of Tartrate | Observed Influence on Pathway/Kinetics |
| Sharpless Epoxidation | Chiral Ligand | Lowers the activation energy by weakening the oxidant's O-O bond and pre-organizing reactants. mdpi.com |
| Lanthanide MOF Synthesis | Bridging Ligand | Coordination mode (tartrate vs. bitartrate) determines the dimensionality (3D vs. 2D) of the resulting framework. nih.gov |
| Square-Planar Complex Reactions | Coordinated Ligand | Alters the electronic properties of the metal center, influencing the rate of ligand substitution reactions via associative or interchange mechanisms. libretexts.orgumass.edu |
Advanced Analytical Methodologies for Disodium;2,3,4,5 Tetrahydroxyhexanedioate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For disodium (B8443419) tartrate, various chromatographic methods are employed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like disodium tartrate. wjpmr.com The development of a robust HPLC method involves several critical steps, including the selection of the appropriate column, mobile phase, and detector. thermofisher.comasianjpr.comgyanvihar.org
Method development often begins with understanding the physicochemical properties of the analyte, such as its polarity and pKa, which guide the initial choice of chromatographic conditions. gyanvihar.org For tartrate analysis, reversed-phase HPLC is commonly utilized. A typical method might employ a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govakjournals.comresearchgate.net For instance, one method for the simultaneous estimation of L-carnitine-L-tartrate used a C18 column with a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) (pH 7.5) at a flow rate of 0.5 mL/min, with UV detection at 214 nm. nih.gov
Method validation is a critical step to ensure that the analytical procedure is fit for its intended purpose. thermofisher.com This process involves evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, a validated HPLC method for tolterodine (B1663597) tartrate demonstrated linearity with a high regression coefficient, and the LOD and LOQ were determined to be sufficiently low for its application. akjournals.comnih.gov
Table 1: Example HPLC Method Parameters for Tartrate-Containing Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 5 µm, 4.6 mm × 250 mm | nih.gov |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 7.5) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 214 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
| Run Time | 6 min | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Tartrate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, tartaric acid and its salts are non-volatile, necessitating a derivatization step to increase their volatility before GC-MS analysis. researchgate.net A common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.nethmdb.ca This process makes the tartrate amenable to analysis by GC-MS.
The resulting TMS-derivatized tartaric acid can then be separated on a suitable GC column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, and detected by a mass spectrometer. hmdb.ca The mass spectrum of the derivatized tartrate provides a unique fragmentation pattern that can be used for its unambiguous identification. hmdb.cahmdb.ca While effective, the need for derivatization adds a step to the sample preparation process and must be carefully controlled to ensure reproducibility. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for analyzing tartrates in complex matrices such as food products, biological fluids, and environmental samples. creative-proteomics.comchromatographyonline.comamazonaws.comnih.gov LC-MS can often overcome the matrix effects that can interfere with other detection methods. nih.govnih.gov
LC-MS methods can be developed to directly analyze tartrate without the need for derivatization. researchgate.net The technique is particularly useful for quantifying trace amounts of tartaric acid and its salts. researchgate.net For instance, LC-MS/MS has been used to detect tartaric acid in ancient pottery residues to provide evidence of early winemaking. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the reliable quantification of tartrate even in the presence of co-eluting matrix components. amazonaws.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depends on the specific analyte and matrix. chromatographyonline.com
Spectroscopic Methods for Structural and Quantitative Analysis of Tartrate
Spectroscopic techniques are invaluable for the structural elucidation and quantitative analysis of disodium tartrate. These methods are based on the interaction of electromagnetic radiation with the molecule.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure of tartrates. The FT-IR spectrum of a tartrate compound will show characteristic absorption bands corresponding to the various functional groups present, such as O-H, C-O, and C=O bonds. For example, FT-IR analysis of lead tartrate crystals confirmed the presence of these functional groups and also detected the presence of water molecules. Similarly, Raman spectroscopy can be used to identify tartrate salts, as the vibrational spectra of different tartrate compounds are distinct.
Near-infrared (NIR) spectroscopy has also been employed for the quantitative analysis of tartaric acid. nih.gov A study demonstrated that diffuse reflectance NIR spectroscopy could be used to determine the content of racemic tartaric acid in physical mixtures with the enantiomerically pure form, achieving excellent linearity and low limits of detection and quantification. nih.gov
Table 2: Characteristic Spectroscopic Data for Tartrate Compounds
| Spectroscopic Technique | Observation | Significance | Reference |
|---|---|---|---|
| FT-IR Spectroscopy | Presence of O-H, C-O, and C=O absorption bands | Confirms the presence of characteristic functional groups in the tartrate molecule. | |
| Raman Spectroscopy | Distinct vibrational spectra for different tartrate salts | Allows for the identification and differentiation of various tartrate compounds. | |
| Near-Infrared (NIR) Spectroscopy | Correlation between spectral data and concentration | Enables rapid and non-destructive quantitative analysis of tartrate content. | nih.gov |
Titrimetric Methods and Standardization Applications (e.g., Karl Fischer Reagent Calibration)
Titrimetric methods, though considered classical, remain highly relevant for the assay of disodium tartrate due to their accuracy and precision. One common approach is a non-aqueous titration. drugfuture.comfao.orgpharmacopeia.cn In this method, a precisely weighed sample of dried sodium tartrate is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and then titrated with a standardized solution of a strong acid, like perchloric acid in glacial acetic acid. drugfuture.comfao.org The endpoint of the titration is typically determined potentiometrically. drugfuture.comfao.orgpharmacopeia.cn
Disodium tartrate dihydrate is widely recognized as a primary standard for the standardization of Karl Fischer reagents, which are used for the determination of water content. mcckf.comxylemanalytics.comsigmaaldrich.comca.govspectrumchemical.com The dihydrate form of disodium tartrate has a stable and precisely known water content of 15.66%. sigmaaldrich.commerckmillipore.com To standardize the Karl Fischer reagent, a known mass of disodium tartrate dihydrate is titrated, and the reagent's titer (mg of water per mL of reagent) is calculated based on the amount of titrant consumed. corn.org
Table 3: Titrimetric Assay of Disodium Tartrate
| Parameter | Specification | Reference |
|---|---|---|
| Sample | ~250 mg of dried Sodium Tartrate | drugfuture.compharmacopeia.cn |
| Solvent | 150 mL of glacial acetic acid | drugfuture.compharmacopeia.cn |
| Titrant | 0.1 N perchloric acid in glacial acetic acid | drugfuture.compharmacopeia.cn |
| Endpoint Detection | Potentiometric | drugfuture.compharmacopeia.cn |
| Equivalence | 1 mL of 0.1 N perchloric acid is equivalent to 9.703 mg of C₄H₄Na₂O₆ | drugfuture.compharmacopeia.cn |
Method Validation for Robustness and Impurity Profiling in Disodium Tartrate
The validation of analytical methods is essential to ensure their reliability, accuracy, and precision. wjpmr.com Robustness testing is a key component of method validation and assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. industrialpharmacist.compharmoutsourcing.com For an HPLC method, these parameters might include the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. ijpsonline.com By evaluating the impact of these variations, the method's reliability for routine use can be established. industrialpharmacist.com
Impurity profiling is another critical aspect of the analysis of disodium tartrate, particularly for pharmaceutical applications. Analytical methods must be able to separate, identify, and quantify any impurities that may be present. nih.gov Stability-indicating methods are developed to separate the active ingredient from its degradation products, ensuring that the method can accurately measure the drug substance even in the presence of degradants. akjournals.com For example, a stability-indicating HPLC method for tolterodine tartrate was developed and validated to separate the drug from its degradation products formed under various stress conditions. akjournals.com
Theoretical and Computational Studies on Disodium;2,3,4,5 Tetrahydroxyhexanedioate
Molecular Modeling and Simulation of Aldarate Salt Systems
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. For salts of aldaric acids like disodium (B8443419) mucate, these studies are crucial for understanding their three-dimensional structures and dynamic behavior. While specific research on disodium mucate is limited, the principles are well-established and applied to similar polyhydroxy dicarboxylates.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.
DFT calculations on related molecules, such as mucic acid and its complexes, have been used to determine the most probable conformations and isomeric binding modes. nih.gov For Disodium;2,3,4,5-tetrahydroxyhexanedioate, DFT would be employed to optimize the geometry of the 2,3,4,5-tetrahydroxyhexanedioate dianion and to understand its interaction with the two sodium cations.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT also allows for the calculation of the electrostatic potential surface, which reveals the charge distribution and identifies sites prone to nucleophilic or electrophilic attack. nih.govresearchgate.net
Illustrative DFT Calculation Results for a 2,3,4,5-tetrahydroxyhexanedioate Dianion Conformer:
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -5.87 | eV |
| LUMO Energy | -0.45 | eV |
| HOMO-LUMO Gap | 5.42 | eV |
| Dipole Moment | 8.21 | Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis
While DFT provides high accuracy, its computational cost can be prohibitive for large systems or for exploring a wide range of molecular conformations. Molecular Mechanics (MM) and semi-empirical methods offer a faster, albeit less precise, alternative for conformational analysis.
Molecular mechanics uses classical physics to model molecules as a collection of atoms held together by springs (bonds). The energy of a particular conformation is calculated using a force field, which is a set of parameters that define the energy cost of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By systematically changing the torsional angles of the flexible carbon backbone of the 2,3,4,5-tetrahydroxyhexanedioate dianion, researchers can generate a potential energy surface and identify low-energy, stable conformers.
Semi-empirical methods bridge the gap between MM and DFT by using a simplified quantum mechanical approach that includes some experimentally derived parameters. These methods are faster than DFT and can provide electronic information that is absent in MM, making them suitable for initial conformational screening before more rigorous DFT calculations are performed. Such approaches have been successfully applied to the conformational analysis of other carbohydrates like maltose. nih.gov
Thermodynamic Properties and Solution Behavior from Theoretical Perspectives
Theoretical models are essential for understanding and predicting the thermodynamic properties of electrolytes like this compound in solution. These models help to explain how the salt interacts with the solvent and other ions, which governs properties like solubility and activity.
Electrostatic Interactions and Activity Coefficients in Aldarate Salt Solutions
In an aqueous solution, this compound dissociates into a 2,3,4,5-tetrahydroxyhexanedioate dianion and two sodium cations. The behavior of this solution deviates from ideality due to strong, long-range electrostatic interactions between the ions. The activity coefficient is a factor that accounts for this deviation.
Theoretical models like the Debye-Hückel theory and its extensions (e.g., Pitzer equations, Specific Ion Interaction Theory) are used to calculate activity coefficients. wikipedia.org These models consider the ionic strength of the solution and the charge and size of the ions. For a 2:1 electrolyte like disodium mucate, these interactions are significant. The activity coefficient is crucial for accurately predicting chemical equilibria, such as the salt's solubility. Studies on other dicarboxylic acids have shown that activity coefficients can be determined from solubility data and modeled theoretically. researchgate.netacs.org The mean ionic activity coefficient (γ±) for this compound would depend on its concentration and the presence of other ions in the solution. phasediagram.dk
Illustrative Calculated Activity Coefficients for Dicarboxylate Solutions:
| Molality (mol/kg) | Mean Ionic Activity Coefficient (γ±) in NaCl | Mean Ionic Activity Coefficient (γ±) in (C2H5)4NI |
|---|---|---|
| 0.1 | 0.445 | 0.520 |
| 0.5 | 0.350 | 0.480 |
| 1.0 | 0.301 | 0.495 |
Note: This table is based on trends observed for other dicarboxylic acids and is for illustrative purposes. researchgate.netacs.org
Excluded Volume Effects in Dicarboxylate Salt Solutions
Classical theories of electrolyte solutions often treat ions as point charges. However, in reality, ions have a finite size and cannot occupy the same space. This "excluded volume" effect becomes particularly important at higher concentrations.
Theoretical models that incorporate excluded volume effects, often based on lattice-gas models or modifications to the Poisson-Boltzmann equation, predict that the finite size of ions alters their distribution around charged surfaces and other ions. acs.orgacs.org For a solution of this compound, the volume occupied by the relatively large dianions and the hydrated sodium cations reduces the available volume for other ions. This can lead to a decrease in the concentration of counter-ions near a charged surface compared to predictions from simpler models. acs.org The excluded volume effect is a key factor in accurately describing the thermodynamic properties of concentrated dicarboxylate salt solutions. rsc.orgutwente.nl This phenomenon is also recognized for its importance in biological systems, where it can affect the measurement of electrolyte concentrations in plasma. wikipedia.org
Prediction of Molecular Interactions and Structural Conformations
Molecular dynamics (MD) simulations, which solve Newton's equations of motion for a system of atoms and molecules, are a powerful tool for this purpose. An MD simulation of disodium mucate in a box of water molecules would reveal the preferred coordination of water molecules around the carboxylate and hydroxyl groups through hydrogen bonding. It would also show the positioning of the Na+ ions relative to the negatively charged carboxylate groups.
The multiple hydroxyl groups and the flexibility of the carbon backbone allow the 2,3,4,5-tetrahydroxyhexanedioate dianion to adopt various conformations. Computational studies can predict the relative stability of these conformers and the energy barriers for converting between them. The conformation can be influenced by the binding of the sodium ions, which can bridge the two carboxylate groups or interact with both carboxylate and hydroxyl groups, leading to more compact structures. Machine learning approaches are also emerging as a method to predict complex intermolecular interactions within large biological networks. nih.gov
Applications of Disodium;2,3,4,5 Tetrahydroxyhexanedioate in Materials Science
Fabrication of Metal Oxide Nanoparticles via Thermal Decomposition of Tartrate Complexes
The thermal decomposition of metal-organic complexes is a well-established method for the synthesis of metal oxide nanoparticles with controlled sizes and shapes. nih.govrsc.orgnih.gov This process involves heating a precursor complex, which then breaks down to form the desired nanoparticle. The choice of the organic ligand in the complex is crucial as it influences the decomposition temperature and the characteristics of the resulting nanoparticles.
While direct research on the thermal decomposition of disodium (B8443419) galactarate complexes for nanoparticle synthesis is not extensively documented in publicly available literature, studies on closely related tartrate complexes provide a strong indication of its potential. For instance, cobalt and copper oxide nanoparticles have been successfully synthesized through the thermal decomposition of their respective tartrate complexes. rsc.org In a typical synthesis, a metal salt, such as cobalt nitrate, is reacted with a disodium salt of a tartaric acid isomer in an aqueous solution to form a metal tartrate complex. This complex is then isolated and calcined at elevated temperatures (e.g., 500°C) to yield the corresponding metal oxide nanoparticles. rsc.org
The general process for such syntheses can be summarized as follows:
| Step | Description | Typical Parameters |
| 1. Complex Formation | A metal salt (e.g., nitrate, chloride) is reacted with a disodium salt of a polyhydroxycarboxylic acid (like a tartrate) in a solvent. | Aqueous solution, Room temperature |
| 2. Isolation | The resulting metal-organic complex is precipitated and separated from the solution. | Filtration or centrifugation |
| 3. Thermal Decomposition | The isolated complex is heated in a controlled atmosphere to decompose the organic component and form the metal oxide. | 250°C - 500°C, Air or inert atmosphere |
This method offers a cost-effective and straightforward route to producing metal oxide nanoparticles. The properties of the final nanoparticles, such as crystal phase and size, are highly dependent on the precursor and the calcination conditions. rsc.org Given that galactaric acid is a polyhydroxy dicarboxylic acid similar to tartaric acid, its disodium salt is a viable candidate for forming complexes with various metal ions, which could then serve as precursors for the thermal synthesis of a range of metal oxide nanoparticles.
Integration into Piezoelectric Materials and Advanced Composites
Currently, there is a lack of specific research in publicly accessible scientific literature detailing the direct integration of "Disodium;2,3,4,5-tetrahydroxyhexanedioate" into the formulation of piezoelectric materials or advanced composites. The field of piezoelectric materials is dominated by ceramics like lead zirconate titanate (PZT) and lead-free alternatives, as well as certain polymers. researchgate.netpiezotechnologies.com Advanced composites often utilize high-strength fibers embedded in a polymer matrix. nih.govresearchgate.net While organic molecules can be used as additives or modifiers in these materials, the specific use of disodium galactarate for this purpose is not documented.
Role as a Structure-Directing Agent in Nanomaterial Synthesis
In the synthesis of nanomaterials, a structure-directing agent (SDA) is a substance that guides the formation of a specific crystal structure, morphology, or porosity. nih.gov These agents, often organic molecules or ions, interact with the inorganic precursors during synthesis to control the nucleation and growth of the nanomaterial.
While there is no extensive body of research specifically identifying "this compound" as a primary structure-directing agent, its molecular structure suggests potential in this area. As a polyhydroxy dicarboxylic acid salt, it possesses multiple functional groups (carboxylates and hydroxyls) that can chelate metal ions and interact with inorganic surfaces. This capability is a key characteristic of effective SDAs. The chelation of metal ions can influence the formation of metal-organic frameworks or the morphology of nanoparticles grown from solution. researchgate.net
Template-assisted synthesis is a common method for producing nanomaterials with controlled architectures. researchgate.net In this approach, a template with specific nanoscale features is used to guide the formation of the desired material. Although direct evidence is wanting, the linear, functionalized nature of the galactarate molecule could hypothetically allow it to self-assemble or to direct the assembly of inorganic species on a substrate, thereby acting as a soft template. Further research is required to explore and validate the potential of disodium galactarate as a structure-directing agent in the synthesis of novel nanomaterials.
Utilization in Organometallic Chemistry for Novel Compound Preparation
Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds have wide-ranging applications in catalysis and synthesis. The preparation of novel organometallic compounds often involves the reaction of a metal source with a suitable organic ligand. msu.edu
Saccharic acids, including galactaric acid, are known to form stable coordination complexes with metal ions due to the presence of both carboxyl and hydroxyl functional groups. researchgate.net These functional groups allow for the formation of chelate rings with metal ions like Fe(III). While these are technically coordination complexes, the principles of ligand design and metal-ligand interaction are fundamental to organometallic chemistry.
The synthesis of novel compounds often begins with readily available and functionalized starting materials. The multiple stereocenters and functional groups on the galactarate backbone could be chemically modified to create more complex ligands for organometallic synthesis. However, based on available literature, the direct use of "this compound" as a primary ligand in the synthesis of novel organometallic compounds is not a well-documented area of research. The field of organometallic chemistry is vast, and the potential for using sugar-derived acids and their salts as ligands remains an area open for exploration.
Interactions and Environmental Chemistry of Disodium;2,3,4,5 Tetrahydroxyhexanedioate in Complex Matrices
Aqueous Two-Phase Systems (ATPS) and Partitioning Behavior of Tartrate
Aqueous two-phase systems (ATPS) are liquid-liquid extraction techniques that have gained significant attention for their application in the separation and purification of biomolecules and other compounds. rsc.orgnih.gov These systems, typically formed by mixing a polymer and a salt or two different polymers in an aqueous solution, offer a biocompatible and environmentally friendly alternative to traditional organic solvent-based extraction methods. rsc.orgresearchgate.net
The partitioning behavior of solutes, such as proteins and metal ions, within an ATPS is a complex process influenced by various factors including the properties of the phase-forming components, temperature, and the characteristics of the solute itself. bohrium.com Tartrate salts, including potassium sodium tartrate, are utilized as phase-forming components in ATPS. rsc.org
Research has shown that the choice of salt has a significant impact on the phase separation and the partitioning of target molecules. For instance, in systems composed of polyethylene (B3416737) glycol (PEG) and a salt, the concentration and type of the salt anion (e.g., sulfate, citrate, tartrate) can modulate the formation of the two-phase system and the distribution of a substance between the polymer-rich phase and the salt-rich phase. psecommunity.org The partitioning is driven by a combination of forces including electrostatic interactions, hydrophobic interactions, and size exclusion effects. researchgate.net The ability of tartrate to influence the partitioning of various compounds makes it a valuable component in the design of selective and efficient ATPS for biotechnological and environmental applications. rsc.orgnih.gov
Table 1: Factors Influencing Partitioning in Aqueous Two-Phase Systems
| Factor | Description |
| Polymer Molecular Weight | Affects the density and viscosity of the phases, influencing the partitioning of macromolecules. bohrium.com |
| Salt Type and Concentration | The nature of the anion and cation and their concentration impact the phase diagram and the salting-out effect. rsc.orgpsecommunity.org |
| Temperature | Can alter the solubility of the components and the phase boundaries. psecommunity.org |
| pH | Influences the charge of the target molecule, which in turn affects its affinity for the different phases. bohrium.com |
| Target Molecule Properties | Characteristics such as size, charge, and hydrophobicity determine the partitioning behavior. researchgate.net |
Chelation and Sequestration in Environmental and Industrial Processes
Tartrates are effective chelating agents, meaning they can form multiple bonds with a single metal ion, creating a stable, water-soluble complex known as a chelate. nih.govnih.gov This property is exploited in a variety of environmental and industrial applications to control the reactivity of metal ions. atamanchemicals.comnih.gov
In industrial settings, tartrates are used as sequestering agents to prevent the undesirable effects of metal ions. For example, in food products, they can prevent discoloration and rancidity caused by the catalytic activity of trace metals. nih.govnih.gov Similarly, in water treatment and cleaning formulations, they sequester calcium and magnesium ions, preventing the formation of scale and improving the efficiency of detergents.
Metal Ion Scavenging and Remediation Potential of Tartrate
The chelating ability of tartrate is particularly valuable for environmental remediation, specifically for the removal of heavy metals from contaminated water and soil. nih.gov Tartrate ions can form stable complexes with toxic heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺), facilitating their removal. nih.govmdpi.com
Studies have demonstrated that tartrate solutions can effectively leach copper from ores by forming a soluble copper-tartrate complex. mdpi.com The efficiency of this process is dependent on factors such as the concentration of the tartrate solution and the pH of the medium. mdpi.com Research has also shown that washing contaminated rice with solutions containing potassium tartrate can significantly reduce the levels of lead and cadmium. nih.gov This highlights the potential of tartrate as a safe and effective agent for mitigating heavy metal contamination in food sources.
The general mechanism involves the tartrate ion binding to the metal ion, rendering it more mobile and soluble in water, thus allowing for its separation from the contaminated matrix. nih.govnih.gov
Table 2: Examples of Metal Ion Sequestration by Tartrate
| Metal Ion | Application | Reference |
| Copper (Cu²⁺) | Leaching from oxidized ores | mdpi.com |
| Lead (Pb²⁺) | Removal from contaminated rice | nih.gov |
| Cadmium (Cd²⁺) | Removal from contaminated rice | nih.gov |
| Calcium (Ca²⁺) & Magnesium (Mg²⁺) | Water softening and scale prevention |
Buffering Capacity and pH Regulation in Diverse Chemical Systems
Disodium (B8443419) tartrate, as the salt of a weak acid (tartaric acid), can act as a buffering agent, helping to maintain a stable pH in a solution. atamanchemicals.comcosmeticsinfo.org A buffer system consists of a weak acid and its conjugate base, or a weak base and its conjugate acid. In the case of a tartrate buffer, the system comprises tartaric acid (H₂C₄H₄O₆) and the tartrate anion (C₄H₄O₆²⁻) or the bitartrate (B1229483) anion (HC₄H₄O₆⁻).
Tartaric acid is a diprotic acid, meaning it can donate two protons, with two distinct pKa values (pKa1 ≈ 2.9 and pKa2 ≈ 4.4). stackexchange.com This allows tartrate buffers to be effective over a range of acidic pH values. The buffering capacity is the measure of a buffer's resistance to pH change upon the addition of an acid or a base. For tartrate buffers, the maximum buffering capacity is observed around its pKa values. stackexchange.com
The ability of disodium tartrate and other tartrate salts to regulate pH is utilized in various applications, including food and beverage production, cosmetics, and pharmaceutical formulations. atamanchemicals.comcosmeticsinfo.orgnih.gov In these products, maintaining a specific pH is often crucial for stability, efficacy, and sensory properties. For instance, in winemaking, tartaric acid and its salts are major contributors to the total acidity and the stability of the wine's pH. researchgate.net The buffering capacity of tartrate helps to resist undesirable pH fluctuations during fermentation and aging. researchgate.net
Research has shown that the buffering capacity of a tartaric acid solution can be influenced by the presence of other molecules, such as amino acids, and the composition of the solvent. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Disodium;2,3,4,5-tetrahydroxyhexanedioate, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via neutralization of D-glucaric acid (2,3,4,5-tetrahydroxyhexanedioic acid) with sodium hydroxide. Purity optimization involves recrystallization from aqueous ethanol and characterization by HPLC (high-performance liquid chromatography) or NMR to confirm the absence of residual acids or salts. For lab-scale production, stoichiometric control (pH monitoring during neutralization) is critical to avoid over-salinization. Purity standards should align with pharmacopeial guidelines (e.g., USP-NF specifications for analogous salts) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use ion-pair chromatography with UV detection (λ = 210–230 nm) to separate the compound from interfering substances. For trace analysis, LC-MS/MS with negative-ion electrospray ionization provides higher sensitivity. Validate methods using spike-recovery experiments in relevant matrices (e.g., serum, urine) to ensure accuracy .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight containers at 15–25°C with desiccants to prevent hygroscopic degradation. Avoid exposure to light and oxidizing agents. Periodic stability testing via pH measurement and FTIR spectroscopy can detect hydrolysis or oxidation products. Shelf life typically exceeds 24 months under controlled conditions, as observed for structurally similar salts .
Advanced Research Questions
Q. What mechanistic insights explain the chelation properties of this compound with heavy metals (e.g., Pb²⁺, Cd²⁺)?
- Methodological Answer : The compound’s four hydroxyl groups and carboxylate moieties enable polydentate coordination with metal ions. Study binding affinity using isothermal titration calorimetry (ITC) and UV-Vis spectroscopy with metal-specific chromophores (e.g., 4-(2-pyridylazo)resorcinol). Computational modeling (DFT) can predict preferred binding sites. Compare efficacy to EDTA derivatives, noting potential advantages in biodegradability .
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 3–10 (buffered solutions) and analyze degradation kinetics via Arrhenius plots. Use NMR to identify breakdown products (e.g., lactone formation under acidic conditions). Cross-validate findings with independent labs to address variability in experimental protocols .
Q. What experimental designs are optimal for studying the compound’s role in detoxification pathways in vivo?
- Methodological Answer : Employ rodent models with controlled heavy metal exposure. Administer the compound orally or intravenously and quantify metal excretion via ICP-MS. Use isotopic labeling (e.g., ¹⁴C-tagged this compound) to track biodistribution. Pair with histopathology to assess renal/hepatic safety .
Data Analysis and Troubleshooting
Q. How should researchers address discrepancies in chelation efficacy between in vitro and in vivo studies?
- Methodological Answer : Evaluate bioavailability by measuring plasma concentrations post-administration. Consider competitive binding with endogenous ligands (e.g., albumin) using equilibrium dialysis. Adjust dosing regimens based on pharmacokinetic modeling (e.g., two-compartment models) .
Q. What advanced spectroscopic methods can differentiate between stereoisomers of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
